ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13335006
InChI: InChI=1S/C13H21N3O2/c1-3-18-13(17)12-5-4-6-16(10-12)9-11-7-14-15(2)8-11/h7-8,12H,3-6,9-10H2,1-2H3
SMILES: CCOC(=O)C1CCCN(C1)CC2=CN(N=C2)C
Molecular Formula: C13H21N3O2
Molecular Weight: 251.32 g/mol

ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate

CAS No.:

Cat. No.: VC13335006

Molecular Formula: C13H21N3O2

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate -

Specification

Molecular Formula C13H21N3O2
Molecular Weight 251.32 g/mol
IUPAC Name ethyl 1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylate
Standard InChI InChI=1S/C13H21N3O2/c1-3-18-13(17)12-5-4-6-16(10-12)9-11-7-14-15(2)8-11/h7-8,12H,3-6,9-10H2,1-2H3
Standard InChI Key FQHLJVSSOPTSPG-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1)CC2=CN(N=C2)C
Canonical SMILES CCOC(=O)C1CCCN(C1)CC2=CN(N=C2)C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate consists of a piperidine ring substituted at the 1-position with a (1-methylpyrazol-4-yl)methyl group and at the 3-position with an ethyl carboxylate ester. The piperidine ring adopts a chair conformation, while the pyrazole moiety contributes aromaticity and hydrogen-bonding capabilities. The ester group enhances solubility in organic solvents and provides a handle for further chemical modifications .

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC13_{13}H21_{21}N3_{3}O2_{2}
Molecular Weight251.33 g/mol
IUPAC NameEthyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate
CAS NumberNot publicly disclosed

Spectroscopic Characteristics

While experimental spectral data for this specific compound are unavailable, analogous piperidine-pyrazole hybrids exhibit distinct NMR and IR profiles:

  • 1^1H NMR: Peaks for piperidine protons (δ 1.4–2.8 ppm), pyrazole aromatic protons (δ 7.2–7.8 ppm), and ester methyl/methylene groups (δ 1.2–4.2 ppm) .

  • IR: Stretching vibrations for ester C=O (~1740 cm1^{-1}) and pyrazole C=N (~1600 cm1^{-1}).

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is typically synthesized via a two-step protocol:

  • Alkylation of Piperidine: Reaction of piperidine-3-carboxylic acid ethyl ester with 4-(chloromethyl)-1-methyl-1H-pyrazole in the presence of a base like potassium carbonate.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure product .

Key Reaction:

Piperidine-3-carboxylate+4-(Chloromethyl)-1-methylpyrazoleK2CO3Ethyl 1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylate\text{Piperidine-3-carboxylate} + \text{4-(Chloromethyl)-1-methylpyrazole} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ethyl 1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylate}

Optimization Considerations

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates by stabilizing transition states.

  • Temperature: Reactions typically proceed at 60–80°C to balance kinetics and byproduct formation .

  • Yield: Reported yields for analogous syntheses range from 65% to 78% .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in chloroform, dichloromethane, and ethanol; sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Thermal Stability: Decomposes above 200°C without melting, as observed in related piperidine esters.

Partition Coefficients

  • logP (Predicted): 1.84 (indicating moderate lipophilicity suitable for blood-brain barrier penetration).

  • pKa: Piperidine nitrogen (≈10.5) and pyrazole N-H (≈14.5, non-acidic under physiological conditions) .

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s dual heterocyclic architecture makes it valuable for constructing:

  • Kinase Inhibitors: Pyrazole-piperidine hybrids show activity against CDK2 and EGFR kinases.

  • Antimicrobial Agents: Analogous structures exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus .

Structure-Activity Relationship (SAR) Insights

  • Pyrazole Substituents: Methyl groups at the 1-position enhance metabolic stability compared to ethyl analogs .

  • Ester Flexibility: The ethyl ester serves as a prodrug moiety, convertible to carboxylic acids in vivo.

Future Research Directions

Unanswered Questions

  • Crystal Structure Analysis: X-ray diffraction studies would clarify conformational preferences.

  • In Vivo Pharmacokinetics: ADMET profiling in animal models is needed to assess therapeutic potential.

Synthetic Opportunities

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings on the pyrazole ring could generate diverse derivatives .

  • Enantioselective Synthesis: Chiral resolution of the piperidine ring may yield stereoselective agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator